![molecular formula C18H20FN3O B2828608 N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide CAS No. 2309731-63-1](/img/structure/B2828608.png)
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide, also known as DPA-714, is a novel ligand that has gained significant attention in recent years due to its potential use in scientific research. DPA-714 is a selective high-affinity ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO plays a crucial role in cellular energy metabolism, and its expression is upregulated in response to various types of cellular stress.
科学的研究の応用
Heterocyclic Compound Synthesis
Recent advances in the synthesis of heterocyclic compounds, such as pyrazolines, highlight the importance of derivatives similar to N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)-4-fluorobenzamide in medicinal chemistry and drug development. Pyrazolines, for instance, are known for their diverse biological properties, which have stimulated extensive research activity. They are employed in various synthetic approaches for the creation of compounds with significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities (Shaaban, Mayhoub, & Farag, 2012).
Organic Synthesis and Catalysis
The utility of compounds with structures related to this compound extends into the domain of organic synthesis and catalysis, where they serve as building blocks for the construction of complex molecular architectures. The development of new strategies for the synthesis of heterocyclic compounds, such as tetrahydrobenzo[b]pyrans using organocatalysts, is of particular interest. These efforts underscore the relevance of such compounds in creating valuable heterocyclic scaffolds that are central to organic chemistry and pharmacology (Kiyani, 2018).
Drug Development and Therapeutic Applications
Derivatives of pyrazoline and related structures have been found to possess a wide range of therapeutic properties. Research has shown that these derivatives exhibit promising pharmacological effects, such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. This broad spectrum of activity has made compounds like this compound attractive targets for drug development. The exploration of new pyrazoline derivatives and their potential therapeutic applications continues to be a vibrant area of research, with many compounds synthesized and patented, indicating ongoing interest in their pharmacological potential (Ray et al., 2022).
作用機序
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that pyrazole derivatives, which share a similar structure, are known for their diverse biological and pharmacological activities .
Biochemical Pathways
It’s known that pyrazole derivatives can influence a wide range of biochemical pathways, contributing to their broad spectrum of biological activities .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Compounds with similar structures have shown a range of effects, including cytotoxic activity .
Action Environment
Factors such as ph can influence the solubility and therefore the bioavailability of similar compounds .
特性
IUPAC Name |
N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-7-5-14(6-8-15)18(23)20-9-10-22-17(13-3-4-13)11-16(21-22)12-1-2-12/h5-8,11-13H,1-4,9-10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAUAVJTVQNNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(C=C3)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。